5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid
Overview
Description
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a diethylsulfamoyl group and a 4-methylpiperidin-1-yl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid typically involves multiple steps:
Formation of the Benzoic Acid Core: The starting material is often a substituted benzoic acid, which can be synthesized through various methods such as Friedel-Crafts acylation or direct carboxylation of aromatic compounds.
Introduction of the Diethylsulfamoyl Group:
Attachment of the 4-Methylpiperidin-1-yl Group: The final step is the nucleophilic substitution reaction where the 4-methylpiperidin-1-yl group is introduced. This can be achieved using 4-methylpiperidine and appropriate coupling agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid: Unique due to the combination of diethylsulfamoyl and 4-methylpiperidin-1-yl groups.
5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid: Lacks the methyl group on the piperidine ring.
5-(Sulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid: Lacks the diethyl groups on the sulfonamide.
Uniqueness
The presence of both the diethylsulfamoyl and 4-methylpiperidin-1-yl groups in this compound provides a unique combination of functional groups that can interact with a wide range of biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19(5-2)24(22,23)14-6-7-16(15(12-14)17(20)21)18-10-8-13(3)9-11-18/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVBYGSYSFIRRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168794 | |
Record name | 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854357-46-3 | |
Record name | 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854357-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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